rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid
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Overview
Description
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the chemoenzymatic synthesis utilizing whole cell catalysis. This process allows for the resolution of racemic mixtures to obtain the desired enantiomer with high optical purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale biotransformation processes using whole cell catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,3s,5S)-6-Azabicyclo[3.1.1]heptane-3-carboxylic acid
- rel-(1S,3R,5R)-3-Methyl-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
- rel-(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Uniqueness
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-2-1-4-3-6(5)8-4/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
XTWCVZSFFPDDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1N2)C(=O)O |
Origin of Product |
United States |
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